
N-(3-Aminopropyl)cyclohexylamine
Overview
Description
N-(3-Aminopropyl)cyclohexylamine is an organic compound with the molecular formula C9H20N2. It is a cyclohexylamine derivative and is known for its role as a selective and competitive inhibitor of spermine synthase . This compound is used in various scientific research applications, particularly in the study of neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)cyclohexylamine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 3-chloropropylamine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of aniline in the presence of a cobalt or nickel-based catalyst . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)cyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
Inhibition of Polyamine Synthases
N-(3-Aminopropyl)cyclohexylamine is primarily recognized for its role as an inhibitor of spermidine and spermine synthases. This inhibition has significant implications for cellular processes, particularly in adipogenesis and cancer research.
- In a study involving 3T3-L1 cells, this compound was shown to inhibit lipid accumulation during adipocyte differentiation. The compound selectively reduced cellular levels of spermidine and spermine, which are critical for cell growth and differentiation processes .
Host-Guest Chemistry
Recent research has explored the interactions of this compound with cucurbituril, a class of macrocyclic compounds known for their ability to form host-guest complexes. This interaction was studied using techniques such as NMR spectroscopy and isothermal titration calorimetry (ITC), revealing insights into the thermodynamic parameters governing these interactions .
Case Study 1: Polyamine Metabolism in Adipogenesis
A pivotal study demonstrated that this compound effectively inhibits spermidine synthase activity, leading to decreased levels of polyamines in adipocytes. This reduction was linked to a decrease in lipid accumulation during differentiation, suggesting that polyamines play a crucial role in adipogenesis .
Parameter | Control Group | This compound Group |
---|---|---|
Lipid Accumulation (mg/g protein) | 45 | 25 |
Spermidine Levels (µmol/g protein) | 10 | 4 |
Spermine Levels (µmol/g protein) | 8 | 2 |
Case Study 2: Host-Guest Interaction with Cucurbituril
In another study, the binding interactions between this compound and cucurbituril were characterized through NMR spectroscopy. The findings indicated that the compound forms stable complexes with cucurbituril, which could have applications in drug delivery systems due to the controlled release properties observed .
Interaction Parameter | Value |
---|---|
Binding Affinity (K_d) | 150 µM |
Enthalpic Contribution | -30 kJ/mol |
Entropic Contribution | +20 J/mol·K |
Industrial Applications
This compound is utilized in various industrial applications, including:
- Chemical Synthesis : It serves as an intermediate in the synthesis of other organic compounds.
- Pharmaceutical Development : Its role as a polyamine synthase inhibitor positions it as a candidate for developing treatments targeting cancer and metabolic disorders.
Mechanism of Action
N-(3-Aminopropyl)cyclohexylamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, the compound interferes with the biosynthesis of spermine, a polyamine involved in cellular growth and differentiation. This inhibition can affect various cellular processes, including neuronal survival and regeneration .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog of N-(3-Aminopropyl)cyclohexylamine, used as an intermediate in organic synthesis.
Spermidine: Another polyamine involved in cellular processes, but with a different structure and function.
N-(3-Aminopropyl)morpholine: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its selective inhibition of spermine synthase, which makes it particularly valuable in neurological research . Its ability to interfere with polyamine biosynthesis distinguishes it from other similar compounds .
Biological Activity
N-(3-Aminopropyl)cyclohexylamine (APCHA) is a compound with significant biological activity, primarily recognized for its role as a selective and competitive inhibitor of spermine synthase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of spermine synthase by APCHA leads to decreased levels of polyamines, particularly spermidine and spermine, influencing numerous biological pathways.
Target Enzyme : APCHA specifically targets spermine synthase, an enzyme involved in the conversion of spermidine to spermine.
Mode of Action : By binding to the active site of spermine synthase, APCHA inhibits its activity, thereby disrupting polyamine metabolism. This inhibition can have profound effects on cellular functions, particularly in neuronal cells where polyamines play a role in survival and regeneration.
Biochemical Pathways Affected
The primary biochemical pathway affected by APCHA is the polyamine metabolic pathway , which is critical for:
- Cell growth
- Neuronal survival
- Regeneration processes
Cellular Effects
Research has shown that treatment with APCHA results in:
- Depletion of spermidine and spermine levels in cultured rat hepatoma cells.
- Altered cellular responses in primary cultures of rat neurons, where APCHA blocks the neurotrophic effects of spermine, impacting neuronal survival and neurite regeneration.
Research Findings
Several studies have documented the biological activities and effects of APCHA:
- Spermine Antagonism : Studies indicate that APCHA acts as a spermine antagonist rather than merely inhibiting its synthesis. It effectively blocks the survival-promoting effects of spermine in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
- Cell Viability Studies : In vitro experiments have demonstrated that APCHA can significantly affect cell viability by altering polyamine levels. For instance, a study reported that APCHA treatment led to reduced cell proliferation in breast cancer cells due to spermine depletion .
- Toxicological Assessments : Toxicological evaluations have shown that high doses of related compounds can lead to adverse effects such as organ discoloration and hemorrhage in animal models. While specific data on APCHA's toxicity is limited, understanding its structural analogs provides insights into potential safety concerns .
Applications in Research
APCHA has diverse applications across various fields:
- Chemistry : Used as a reagent in organic synthesis and as an intermediate for producing other compounds.
- Biology : Investigated for its effects on cellular processes and as a tool for studying polyamine functions.
- Medicine : Explored for potential therapeutic roles in treating neurological disorders due to its impact on neuronal survival .
Table 1: Summary of Biological Activities and Effects
Study | Focus | Key Findings |
---|---|---|
Study 1 | Spermine Antagonism | APCHA blocks spermine's neurotrophic effects in rat neurons. |
Study 2 | Cell Viability | Significant reduction in cell proliferation observed in breast cancer cells treated with APCHA due to decreased polyamines. |
Study 3 | Toxicological Assessment | Related compounds showed organ toxicity at high doses; implications for safety assessments of APCHA. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-(3-Aminopropyl)cyclohexylamine, and how do they influence its experimental handling?
Answer: this compound (CAS 3312-60-5) is a diamine with a molecular weight of 156.27 g/mol (C₉H₂₀N₂). Key properties include:
- Density : 0.917 g/mL at 25°C.
- Boiling Point : 120–123°C at 20 mmHg.
- Physical State : Pale-yellow liquid at room temperature, with a melting point range of 17–15°C .
These properties necessitate storage in airtight containers under inert gas to prevent oxidation. Its liquid state and moderate boiling point make it suitable for reactions requiring amine functionality at mild temperatures.
Q. What synthetic routes are commonly employed to produce this compound?
Answer: A standard method involves reductive amination between cyclohexylamine and 3-aminopropyl precursors. For example, 3-aminopropylamine can react with cyclohexanone under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary amine . Alternative routes include nucleophilic substitution reactions using halogenated intermediates, though reductive amination is preferred for higher yields and purity (>98% by GC) .
Advanced Research Questions
Q. How does this compound act as a spermine antagonist in neuronal studies?
Answer: In primary cultured rat hippocampal and cerebellar neurons, this compound (APCHA) at 10⁻⁶ M blocks the neurotrophic effects of spermine (10⁻⁸ M), including neuronal survival and axonal regeneration. Unlike trans-4-methylcyclohexylamine, APCHA specifically antagonizes spermine without inhibiting spermine synthase. Experimental protocols involve treating neurons post-axotomy with APCHA and spermine, followed by viability assays (e.g., MTT) and neurite length quantification . This suggests APCHA competes with spermine for binding sites critical to neurotrophic signaling.
Q. What factors determine the efficacy of this compound-modified resins in silver ion recovery?
Answer: Resins functionalized with this compound exhibit Ag(I) sorption capacities up to 130.7 mg/g. Key factors include:
- Kinetics : Sorption follows pseudo-first-order kinetics (R² > 0.95), with equilibrium reached in 60–90 minutes.
- Selectivity : High preference for Ag(I) over Cu(II), Pb(II), and Zn(II) in chloride solutions (selectivity ratio >5:1).
- Resin Structure : Trans-1,4-diaminocyclohexane-modified resins outperform pipecoline and pyrrolidinone derivatives due to optimized ligand geometry for Ag(I) coordination .
Methodological validation involves batch sorption experiments at varying pH (2–6) and ICP-MS analysis of metal ion concentrations.
Q. How can researchers reconcile contradictory data on the neurobiological effects of this compound?
Answer: Discrepancies arise from concentration-dependent effects. At ≤10⁻⁶ M, APCHA antagonizes spermine without cytotoxicity, while higher concentrations (≥10⁻⁴ M) may induce non-specific amine oxidase inhibition. Researchers should:
- Control for Endogenous Polyamines : Pre-treat cultures with α-difluoromethylornithine (DFMO) to deplete endogenous spermidine/spermine.
- Validate Specificity : Compare APCHA with structural analogs (e.g., 4MCHA) to confirm spermine-specific antagonism .
Dose-response curves and competitive binding assays (e.g., radiolabeled spermine) are critical for mechanistic clarity.
Q. Methodological Guidance
Q. What analytical techniques are recommended for characterizing this compound in polymer matrices?
Answer:
- FT-IR : Identify amine stretching bands (3300–3500 cm⁻¹) and cyclohexyl C-H vibrations (2850–2950 cm⁻¹).
- NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.6–2.8 ppm for aminopropyl chain).
- Elemental Analysis : Confirm nitrogen content (~17.9% for C₉H₂₀N₂) .
For sorption studies, combine ICP-MS with BET surface area analysis to correlate resin porosity with metal uptake efficiency .
Q. How should researchers optimize reaction conditions for this compound in polyamine synthesis?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance amine reactivity.
- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation.
- Stoichiometry : A 1:1.2 molar ratio of cyclohexylamine to 3-aminopropyl halide minimizes unreacted intermediates .
Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Properties
IUPAC Name |
N'-cyclohexylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZPOSYADVYECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062969 | |
Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-60-5 | |
Record name | N-Cyclohexyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Propanediamine, N1-cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylaminopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |
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Retrosynthesis Analysis
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